3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde

Catalog No.
S2817608
CAS No.
1781713-07-2
M.F
C7H6BrNO2
M. Wt
216.034
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde

CAS Number

1781713-07-2

Product Name

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde

IUPAC Name

3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde

Molecular Formula

C7H6BrNO2

Molecular Weight

216.034

InChI

InChI=1S/C7H6BrNO2/c8-7-5(3-10)6(11-9-7)4-1-2-4/h3-4H,1-2H2

InChI Key

ACQBFUHLMZOSOZ-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C(=NO2)Br)C=O

solubility

not available

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound characterized by its unique molecular structure, which includes a five-membered isoxazole ring containing both nitrogen and oxygen atoms. The molecular formula for this compound is C7H6BrNO2\text{C}_7\text{H}_6\text{BrNO}_2. Its structure features a bromine atom at the 3-position, a cyclopropyl group at the 5-position, and an aldehyde functional group at the 4-position. This specific arrangement of substituents contributes to its distinctive chemical properties and potential biological activities.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid.
  • Reduction: The aldehyde group can be reduced to yield 3-Bromo-5-cyclopropyl-1,2-oxazole-4-methanol.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reduction Agents: Sodium borohydride and lithium aluminum hydride are effective for reducing the aldehyde group.
  • Substitution Conditions: Reactions typically require suitable nucleophiles and bases under controlled conditions.

The biological activity of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde is an area of ongoing research. Preliminary studies suggest that compounds with similar structures may exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. The specific interactions of this compound with biological targets remain to be fully elucidated, but its structural features indicate potential for modulation of enzyme activity or receptor interactions.

The synthesis of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  • Cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine: This reaction is conducted under specific conditions to form the isoxazole ring.
  • Optimization for Industrial Production: Industrial methods may employ continuous flow reactors and automated systems to enhance yield and purity while ensuring consistent product quality.

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.
  • Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Given its reactivity and structural characteristics, this compound could be valuable in medicinal chemistry and materials science .

Interaction studies involving 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde focus on its binding affinity to specific enzymes or receptors. These studies aim to clarify how the compound modulates biological pathways through interactions that may involve hydrogen bonding or hydrophobic effects due to the presence of the cyclopropyl group. Further research is necessary to identify precise molecular targets and elucidate mechanisms of action .

Several compounds share structural similarities with 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde. Here are a few notable examples:

Compound NameStructureKey Differences
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acidContains a carboxylic acid group instead of an aldehyde groupMore polar due to the carboxylic acid
3-Bromo-5-cyclopropyl-1,2-oxazole-4-methanolContains a methanol group instead of an aldehyde groupLess reactive than the aldehyde form
Ethyl 3-bromo-5-cyclopropylisoxazoleSimilar structure but contains an ethyl esterDifferent reactivity profile due to ester functionality

Uniqueness

The uniqueness of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde lies in its specific substitution pattern which imparts distinct chemical reactivity and potential biological activity. The presence of the aldehyde group allows for further functionalization opportunities, making it a versatile intermediate in organic synthesis compared to its analogs.

XLogP3

1.4

Dates

Last modified: 04-14-2024

Explore Compound Types